![molecular formula C10H9N3O B2983935 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine CAS No. 2201467-06-1](/img/structure/B2983935.png)
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine , and TAK1, which is upregulated and overexpressed in multiple myeloma . The compound inhibits TAK1 at nanomolar concentrations .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, as TAK1 is a key component of this pathway .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The inhibition of IL-17A can lead to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis . The inhibition of TAK1 can lead to decreased growth of multiple myeloma cell lines .
Actividad Biológica
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. In particular, it has been studied for its inhibitory effects on various kinases involved in critical signaling pathways.
- VEGF Receptor Inhibition : Studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in tumor angiogenesis. For instance, one derivative demonstrated an IC50 value of 7.1 nM against VEGFR2, indicating potent inhibitory activity .
- IKKβ Inhibition : The compound has also been evaluated as an inhibitor of IκB kinase β (IKKβ), which is crucial in the NF-κB signaling pathway associated with inflammation and cancer. Modifications to the compound have enhanced its potency in cell-based assays .
- TAK1 Kinase Inhibition : Recent research highlights that certain derivatives exhibit strong inhibitory activity against TAK1 kinase, with a lead compound showing an IC50 of 55 nM. This inhibition correlates with anti-multiple myeloma activity .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of imidazo[1,2-b]pyridazine derivatives in various biological contexts:
- Cancer Research : A study demonstrated that a specific derivative inhibited the growth of multiple myeloma cell lines (MPC-11 and H929) effectively at low concentrations (GI50 values around 30 nM). This suggests a promising avenue for targeted therapies in hematological malignancies .
- Inflammation Models : Another study found that modifications to the imidazo[1,2-b]pyridazine scaffold increased its ability to inhibit IKKβ, leading to decreased inflammatory responses in murine models .
Structure-Activity Relationships (SAR)
The structural modifications of imidazo[1,2-b]pyridazine derivatives significantly influence their biological activities:
- Substituent Variations : The introduction of different substituents at various positions on the imidazo[1,2-b]pyridazine core alters the binding affinity to target kinases and affects pharmacokinetic properties.
- Polar vs. Non-polar Modifications : Adjustments in polarity have been shown to enhance cell permeability and bioavailability, leading to improved efficacy in cellular assays .
Propiedades
IUPAC Name |
6-but-2-ynoxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLXKICTXMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.